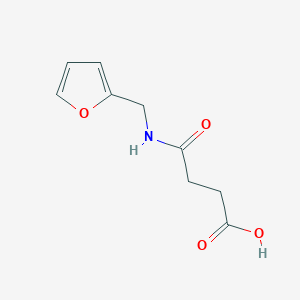

N-Furan-2-ylmethyl-succinamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Furan-2-ylmethyl-succinamic acid is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This compound is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms . Furan derivatives are known for their wide range of biological and pharmacological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Furan-2-ylmethyl-succinamic acid typically involves the reaction of furan-2-ylmethanol with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .

化学反応の分析

Types of Reactions

N-Furan-2-ylmethyl-succinamic acid undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The compound can be reduced to form furan-2-ylmethyl-succinimide.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Furan-2-ylmethyl-succinimide.

Substitution: Halogenated or nitrated furan derivatives.

科学的研究の応用

N-Furan-2-ylmethyl-succinamic acid, with the molecular formula C9H11NO4 and a molecular weight of 197.19, has applications in scientific research, particularly in the pharmaceutical field .

Scientific Research Applications

N-Furan-2-ylmethyl-succinamic acid has antibacterial and anti-inflammatory effects, making it potentially useful in pharmaceutical preparations .

Furan derivatives in synthesis Furan-containing compounds are valuable in medicinal chemistry due to their chemotherapeutic activities . They can serve as building blocks for synthesizing naturally occurring metabolites and pharmaceutical agents . For example, substituted furans at the C-2 position are found in derivatives with antiviral, antioxidant, and antifungal activities .

Amide and ester synthesis Research has explored the synthesis of amides and esters containing furan rings (furfural derivatives) under mild conditions . These compounds are produced using 2-furoic acid, furfurylamine, and furfuryl alcohol, with optimized reactions carried out in a microwave reactor using coupling reagents like DMT/NMM/TsO− or EDC . The resulting N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate are isolated with good yields and can be used to synthesize compounds with amide, bis-amide, ester, and diester moieties containing a furan ring .

Reductive Amination Furfural, a bio-based platform molecule, can be used in the sustainable production of nitrogen-containing compounds . Reductive amination of furfural, using catalysts like Ru nanoparticles supported on Nb2O5, can yield furfurylamine .

Drug delivery systems Cholesterol-based compounds, including those with furan moieties, have applications in drug delivery . They can be incorporated into liposomes and nanoparticles to enhance drug efficacy, reduce toxicity, and improve biodistribution . For instance, cholesterol-bearing polymers can form nanoparticles that encapsulate anticancer drugs like doxorubicin, improving their delivery to tumor tissues .

作用機序

The mechanism of action of N-Furan-2-ylmethyl-succinamic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

類似化合物との比較

Similar Compounds

Furan-2-ylmethylamine: Another furan derivative with similar biological activities.

Furan-2-ylmethyl-succinimide: A reduced form of N-Furan-2-ylmethyl-succinamic acid with different chemical properties.

Furan-2,5-dicarboxylic acid: An oxidized form of the compound with distinct applications in polymer production.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a succinamic acid moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .

生物活性

N-Furan-2-ylmethyl-succinamic acid (NFMSA) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

NFMSA is characterized by the presence of a furan ring and a succinamic acid moiety. Its chemical structure contributes to its biological activity, particularly in antimicrobial and anticancer applications. The compound can be synthesized through various methods, including microwave-assisted reactions that yield high purity and good yields of the product.

1. Antimicrobial Activity

NFMSA has been studied for its antimicrobial properties. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes, leading to cell death. In vitro studies have shown that NFMSA exhibits significant activity against various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.

2. Anticancer Properties

Research indicates that NFMSA may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated its cytotoxic effects on several cancer cell lines, with IC50 values suggesting potent activity against malignancies such as breast and lung cancer. For instance, NFMSA has shown effectiveness in inhibiting the proliferation of MCF-7 (breast cancer) and NCI-H522 (non-small cell lung cancer) cell lines, with observed GI% values indicating significant growth inhibition .

The biological activity of NFMSA is attributed to its interaction with molecular targets involved in critical cellular processes:

- Antimicrobial Mechanism : NFMSA disrupts the integrity of bacterial membranes and inhibits vital metabolic pathways, which are essential for bacterial survival.

- Anticancer Mechanism : The compound may activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic genes, thus promoting programmed cell death in cancer cells .

Study 1: Anticancer Activity Assessment

In a recent study, NFMSA was tested against various human cancer cell lines using the MTT assay to determine its cytotoxic effects. The results showed that NFMSA had an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for NCI-H522 cells. Flow cytometry analysis confirmed that NFMSA induced apoptosis in these cells, evidenced by increased annexin V staining .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of NFMSA against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods. NFMSA exhibited MIC values ranging from 15 to 30 µg/mL against tested strains, showcasing its potential as an effective antimicrobial agent.

Research Findings Summary Table

| Biological Activity | Tested Cell Lines/Strains | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 15-30 µg/mL | Membrane disruption and enzyme inhibition |

| Anticancer | MCF-7, NCI-H522 | 25 µM (MCF-7), 30 µM (NCI-H522) | Induction of apoptosis via signaling pathway modulation |

特性

IUPAC Name |

4-(furan-2-ylmethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-2,5H,3-4,6H2,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXQPZQFWWWMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。